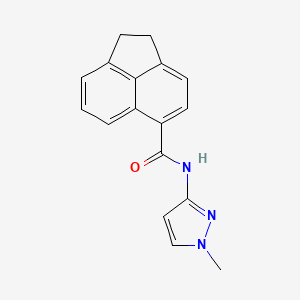
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide, also known as Compound 21, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 involves the activation of the angiotensin II type 2 receptor (AT2R). This receptor is involved in several physiological processes, including blood pressure regulation, cell proliferation, and apoptosis. Activation of the AT2R by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of tumor cells, reduce the production of inflammatory cytokines, and improve cardiac function. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 can reduce tumor growth, decrease blood pressure, and improve renal function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its clinical applications.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its clinical applications. Additionally, research could focus on developing more potent and selective compounds that target the AT2R.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with 1-phenylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 can reduce the production of inflammatory cytokines. In cardiovascular disease research, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have vasodilatory effects and improve cardiac function.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(10-15-11-22-23(13-15)16-6-2-1-3-7-16)21-12-17-14-25-18-8-4-5-9-19(18)26-17/h1-9,11,13,17H,10,12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSURLUBFQBIEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)


![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
